molecular formula C5H6F2O4 B6251588 2-(2,2-difluoroethyl)propanedioic acid CAS No. 1204333-56-1

2-(2,2-difluoroethyl)propanedioic acid

Cat. No.: B6251588
CAS No.: 1204333-56-1
M. Wt: 168.10 g/mol
InChI Key: NKZBZNQXINMDII-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)propanedioic acid is a fluorinated derivative of propanedioic acid (malonic acid), characterized by a 2,2-difluoroethyl substituent at the central carbon of the propanedioic acid backbone. Propanedioic acid derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and materials science due to their dual carboxylic acid functionality, which enables diverse reactivity.

Properties

CAS No.

1204333-56-1

Molecular Formula

C5H6F2O4

Molecular Weight

168.10 g/mol

IUPAC Name

2-(2,2-difluoroethyl)propanedioic acid

InChI

InChI=1S/C5H6F2O4/c6-3(7)1-2(4(8)9)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11)

InChI Key

NKZBZNQXINMDII-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(F)F

Purity

95

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, derivatives of 2-(2,2-difluoroethyl)propanedioic acid are being investigated for their potential as orexin receptor antagonists. These compounds have shown efficacy in treating conditions related to appetite regulation and sleep disorders. Research indicates that specific derivatives exhibit high selectivity for the orexin-1 receptor (OX1R), making them promising candidates for drug development aimed at managing obesity and addiction disorders .

1.2. Case Studies on Orexin Receptor Antagonists
A study highlighted the synthesis of N-(2,2-difluoroethyl)-N-[(pyrimidinylamino)propanyl]arylcarboxamide derivatives, which demonstrated potent antagonistic activity against OX1R. These compounds were characterized by favorable pharmacokinetic properties such as stability in human liver microsomes and low efflux rates in MDCK cells, indicating their potential for therapeutic use in treating substance abuse and eating disorders .

Agrochemical Applications

2.1. Intermediates for Agrochemicals
The compound is also utilized as an intermediate in the synthesis of agrochemical active ingredients. The ability to modify its structure allows for the development of new herbicides and pesticides that can target specific agricultural pests while minimizing environmental impact .

2.2. Research Findings
Research has indicated that derivatives synthesized from 2-(2,2-difluoroethyl)propanedioic acid can enhance the efficacy of existing agrochemicals by improving their selectivity and reducing toxicity to non-target organisms .

Material Science Applications

3.1. Fluorinated Polymers
In material science, 2-(2,2-difluoroethyl)propanedioic acid is explored as a precursor for fluorinated polymers. These materials are known for their unique properties such as chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and electronics .

3.2. Production of Fluorinated Methacrylates
The compound has been identified as an intermediate in the production of 2,2-difluoroethyl methacrylate, which is essential for synthesizing fluorine-containing polymers used in various industrial applications .

Data Summary

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsOrexin receptor antagonistsHigh selectivity and stability; potential for obesity treatment
AgrochemicalsIntermediate for herbicides/pesticidesEnhanced efficacy and reduced toxicity
Material SciencePrecursor for fluorinated polymersUnique properties suitable for coatings/electronics
Production of fluorinated methacrylatesImportant for industrial applications

Mechanism of Action

The mechanism by which 2-(2,2-difluoroethyl)propanedioic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to biological targets, leading to improved efficacy. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Properties (Based on Available Evidence):

  • Molecular Formula : C₅H₆F₂O₄ (inferred from structural analysis; conflicting data in lists C₁₁H₂₂, which is likely erroneous) .
  • Molecular Weight : 168.10 g/mol (calculated; reports 154.30 g/mol, which may reflect inaccuracies in sourcing) .
  • CAS Registry Number : MDLMFCD18975955 .

The compound’s structure features two carboxylic acid groups and a 2,2-difluoroethyl group (-CH₂CF₂), which introduces steric and electronic effects that influence its physical and chemical behavior.

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 2-(2,2-difluoroethyl)propanedioic acid with other propanedioic acid derivatives and fluorinated carboxylic acids.

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Features
2-(2,2-Difluoroethyl)propanedioic acid C₅H₆F₂O₄* 168.10* 2,2-difluoroethyl MDLMFCD18975955 High electronegativity, bifunctional reactivity
2-(Thiophen-3-ylmethyl)propanedioic acid C₈H₈O₄S 200.21 Thiophen-3-ylmethyl 26415-26-9 Aromatic sulfur moiety, enhanced lipophilicity
2-(Acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid C₁₄H₁₃FN₂O₅ 308.26 Acetylamino, 5-fluoroindolylmethyl 363-37-1 Complex heterocyclic substituent, potential bioactivity
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid C₆H₈F₄O₂ 188.05 2,2-difluoroethyl, 4,4-difluoro 1010422-63-5 Extended fluorinated chain, increased hydrophobicity

Physicochemical Properties

  • Acidity : Propanedioic acid derivatives generally exhibit strong acidity (pKa ~2.8 for malonic acid). Fluorinated substituents slightly lower the pKa due to electron-withdrawing effects, enhancing solubility in polar solvents .
  • Thermal Stability: Fluorinated alkyl chains improve thermal stability compared to hydrocarbon analogs, as seen in 2-(2,2-difluoroethyl)propanedioic acid versus non-fluorinated propanedioic esters .

Research and Industrial Implications

  • Pharmaceuticals : Fluorinated propanedioic acid derivatives are explored as enzyme inhibitors (e.g., malonyl-CoA decarboxylase) or prodrugs due to their metabolic resistance .
  • Materials Science : The electron-deficient nature of fluorinated compounds makes them candidates for polymer crosslinking agents or electrolyte additives .

Biological Activity

2-(2,2-Difluoroethyl)propanedioic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the difluoroethyl group can significantly influence the compound's interaction with biological targets, enhancing its binding affinity and modulating various biological functions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,2-difluoroethyl)propanedioic acid includes a propanedioic acid backbone with a difluoroethyl substituent. This structure is significant for its biological interactions, as the difluoroethyl group can enhance lipophilicity and influence receptor binding.

The biological activity of 2-(2,2-difluoroethyl)propanedioic acid is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl moiety enhances the compound's binding affinity to certain targets, thereby modulating their activity. The potential for hydrogen bonding due to the carboxylic acid groups further influences its pharmacodynamics.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the difluoroethyl group may enhance receptor selectivity and potency, particularly in neuropeptide signaling pathways such as orexin receptors .
  • Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including stability in liver microsomes and low efflux ratios in cell models .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(2,2-difluoroethyl)propanedioic acid:

  • OX1R Antagonism : Research has shown that derivatives containing the difluoroethyl group exhibit high potency as OX1R antagonists. These compounds demonstrated selectivity over OX2 receptors and favorable metabolic stability .
  • Cocrystal Formation : A study on cocrystals formed from related compounds indicated that such modifications can enhance solubility and bioavailability without compromising stability. This suggests that 2-(2,2-difluoroethyl)propanedioic acid could similarly benefit from cocrystallization techniques .
  • Comparative Pharmacology : In comparative studies with other fluorinated compounds, it was found that the introduction of difluoromethyl groups often resulted in increased biological activity due to enhanced receptor interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationHigh potency as OX1R antagonists; selectivity over OX2R
PharmacokineticsStability in liver microsomes; low efflux ratios
SolubilityImproved solubility through cocrystal formation

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